Cas no 103942-91-2 (1-Phenazinecarboxylicacid, 6,9-dimethoxy-)

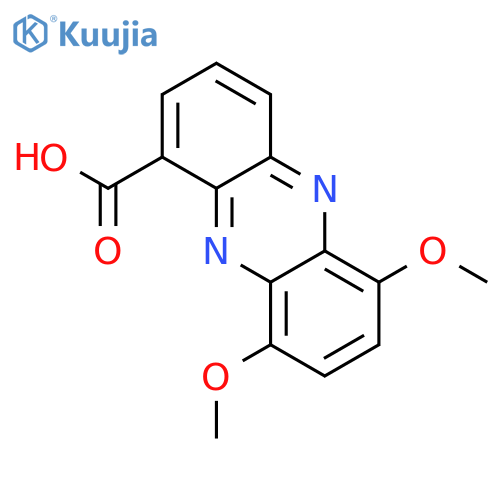

103942-91-2 structure

商品名:1-Phenazinecarboxylicacid, 6,9-dimethoxy-

CAS番号:103942-91-2

MF:C15H12N2O4

メガワット:284.266783714294

MDL:MFCD00705271

CID:125945

PubChem ID:16740460

1-Phenazinecarboxylicacid, 6,9-dimethoxy- 化学的及び物理的性質

名前と識別子

-

- 1-Phenazinecarboxylicacid, 6,9-dimethoxy-

- 6,9-DIMETHOXY-PHENAZINE-1-CARBOXYLIC ACID

- 6,9-dimethoxyphenazine-1-carboxylic acid

- 1-Phenazinecarboxylicacid,6,9-dimethoxy

- 5,8-Dimethoxy-phenazin-1-carbonsaeure

- 5,8-dimethoxy-phenazine-1-carboxylic acid

- GL-0651

- DTXSID20587520

- 6,9-Dimethoxyphenazine-1-carboxylicacid

- BENZIMIDAZOLE-2-CARBOXYLICACIDMETHYLESTER

- 103942-91-2

- MFCD00705271

- SCHEMBL10866827

- AKOS005256856

- CHEMBL4171018

- DTXCID70538284

- 6,9-Dimethoxyphenazine-1-carboxylate

-

- MDL: MFCD00705271

- インチ: InChI=1S/C15H12N2O4/c1-20-10-6-7-11(21-2)14-13(10)16-9-5-3-4-8(15(18)19)12(9)17-14/h3-7H,1-2H3,(H,18,19)

- InChIKey: YNCYUUDRITZLAM-UHFFFAOYSA-N

- ほほえんだ: COC1C=CC(OC)=C2C=1N=C1C(=N2)C(C(O)=O)=CC=C1

計算された属性

- せいみつぶんしりょう: 284.08000

- どういたいしつりょう: 284.07970687g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 392

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 81.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.389

- ふってん: 555.4°Cat760mmHg

- フラッシュポイント: 289.7°C

- 屈折率: 1.692

- PSA: 81.54000

- LogP: 2.49840

1-Phenazinecarboxylicacid, 6,9-dimethoxy- セキュリティ情報

1-Phenazinecarboxylicacid, 6,9-dimethoxy- 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Phenazinecarboxylicacid, 6,9-dimethoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM555186-1g |

6,9-Dimethoxyphenazine-1-carboxylic acid |

103942-91-2 | 95%+ | 1g |

$1003 | 2023-01-01 | |

| A2B Chem LLC | AD69014-10g |

6,9-Dimethoxyphenazine-1-carboxylic acid |

103942-91-2 | 95+% | 10g |

$3733.00 | 2024-04-20 | |

| A2B Chem LLC | AD69014-5g |

6,9-Dimethoxyphenazine-1-carboxylic acid |

103942-91-2 | 95+% | 5g |

$2855.00 | 2024-04-20 | |

| A2B Chem LLC | AD69014-2g |

6,9-Dimethoxyphenazine-1-carboxylic acid |

103942-91-2 | 95+% | 2g |

$1888.00 | 2024-04-20 | |

| A2B Chem LLC | AD69014-50g |

6,9-Dimethoxyphenazine-1-carboxylic acid |

103942-91-2 | 95+% | 50g |

$8368.00 | 2024-04-20 | |

| abcr | AB424635-1g |

6,9-Dimethoxyphenazine-1-carboxylic acid; . |

103942-91-2 | 1g |

€878.80 | 2025-02-19 | ||

| A2B Chem LLC | AD69014-100g |

6,9-Dimethoxyphenazine-1-carboxylic acid |

103942-91-2 | 95+% | 100g |

$10933.00 | 2024-04-20 | |

| A2B Chem LLC | AD69014-1g |

6,9-Dimethoxyphenazine-1-carboxylic acid |

103942-91-2 | 95+% | 1g |

$1483.00 | 2024-04-20 | |

| abcr | AB424635-1 g |

6,9-Dimethoxyphenazine-1-carboxylic acid |

103942-91-2 | 1 g |

€878.80 | 2023-07-18 | ||

| A2B Chem LLC | AD69014-25g |

6,9-Dimethoxyphenazine-1-carboxylic acid |

103942-91-2 | 95+% | 25g |

$5533.00 | 2024-04-20 |

1-Phenazinecarboxylicacid, 6,9-dimethoxy- 関連文献

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

103942-91-2 (1-Phenazinecarboxylicacid, 6,9-dimethoxy-) 関連製品

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:103942-91-2)1-Phenazinecarboxylicacid, 6,9-dimethoxy-

清らかである:99%/99%

はかる:1g/5g

価格 ($):521.0/1034.0